

Application Note: UBP710 for Enhanced Immunoprecipitation-Mass Spectrometry Analysis of the Ubiquitinome

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Compound of Interest

Compound Name: UBP710

Cat. No.: B15575262

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Introduction

Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The dynamic nature of ubiquitination is tightly regulated by the interplay between ubiquitin ligases and deubiquitinating enzymes (DUBs). The study of the ubiquitinated proteome, or "ubiquitinome," provides invaluable insights into cellular function and disease pathogenesis. Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for enriching and identifying ubiquitinated proteins and their interacting partners.^{[1][2][3]}

UBP710 is a potent and selective inhibitor of a class of deubiquitinating enzymes. Its application in IP-MS workflows facilitates the preservation and capture of ubiquitinated protein complexes by preventing their disassembly by endogenous DUBs during cell lysis and immunoprecipitation. This application note provides a detailed protocol for the use of **UBP710** to enhance the identification of ubiquitinated proteins and protein-protein interactions using IP-MS.

Principle of the Method

UBP710 is a cell-permeable compound that covalently modifies the active site of specific DUBs, thereby inactivating them. By treating cells with **UBP710** prior to lysis or by supplementing lysis buffers with the inhibitor, the ubiquitination status of proteins is stabilized. This leads to an increased yield of ubiquitinated proteins and their associated complexes during immunoprecipitation, ultimately enhancing their detection by mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data from an experiment using **UBP710** to enrich for ubiquitinated proteins from a human cancer cell line. In this example, a Flag-tagged protein of interest (Protein X) was immunoprecipitated, and the ubiquitinated interactors were quantified by label-free quantification (LFQ) in a mass spectrometry experiment.

Table 1: Enrichment of Ubiquitinated Peptides of Protein X Interactors with **UBP710** Treatment

Interacting Protein	Peptide Sequence with di-Gly Remnant	Fold Change (+UBP710 / - UBP710)	p-value
Protein A	K. [GlyGly]TLGSGNFGR .V	4.2	0.001
Protein B	R. [GlyGly]LISFYTTEK.Y	3.8	0.003
Protein C	K. [GlyGly]VGSPINR.A	5.1	< 0.001
Protein D	R. [GlyGly]AELITALPPR. T	2.9	0.012

Table 2: Quantitative Analysis of Co-Immunoprecipitated Proteins with Protein X

Co-IP'd Protein	Mean LFQ Intensity (-UBP710)	Mean LFQ Intensity (+UBP710)	Fold Change (+UBP710 / -UBP710)
Protein A	1.2×10^8	5.0×10^8	4.2
Protein B	8.5×10^7	3.2×10^8	3.8
Protein E	2.1×10^9	2.3×10^9	1.1
Protein F	1.5×10^8	1.6×10^8	1.1

Note: The data presented are for illustrative purposes and represent typical results that may be obtained using **UBP710**.

Experimental Protocols

A. Cell Culture and Treatment

- Culture human cancer cells expressing Flag-Protein X to approximately 80% confluency.
- Treat the cells with 10 μ M **UBP710** or vehicle control (DMSO) for 2 hours at 37°C.

B. Cell Lysis and Protein Extraction

- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail and 10 μ M **UBP710**.
- Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).

C. Immunoprecipitation

- Equilibrate anti-Flag magnetic beads by washing them three times with lysis buffer.
- Incubate 1-2 mg of protein lysate with the equilibrated anti-Flag magnetic beads for 4 hours at 4°C with gentle rotation.
- Wash the beads three times with 1 mL of wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.5% NP-40).
- Perform a final wash with 1 mL of PBS.

D. On-Bead Digestion

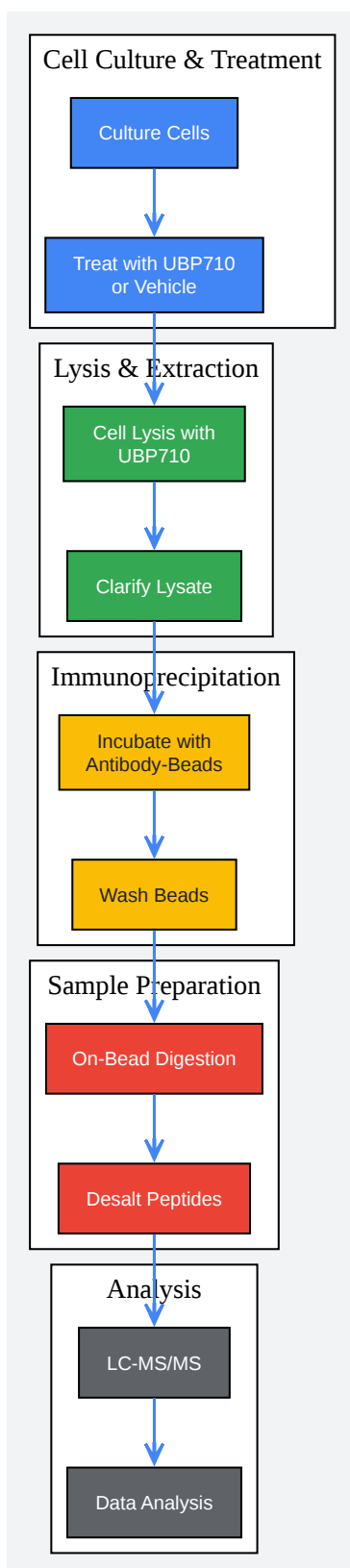
- Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
- Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Add 1 µg of sequencing-grade trypsin and incubate overnight at 37°C with shaking.
- Separate the supernatant containing the digested peptides from the beads.
- Acidify the peptides with 1% trifluoroacetic acid (TFA).
- Desalt the peptides using a C18 StageTip.

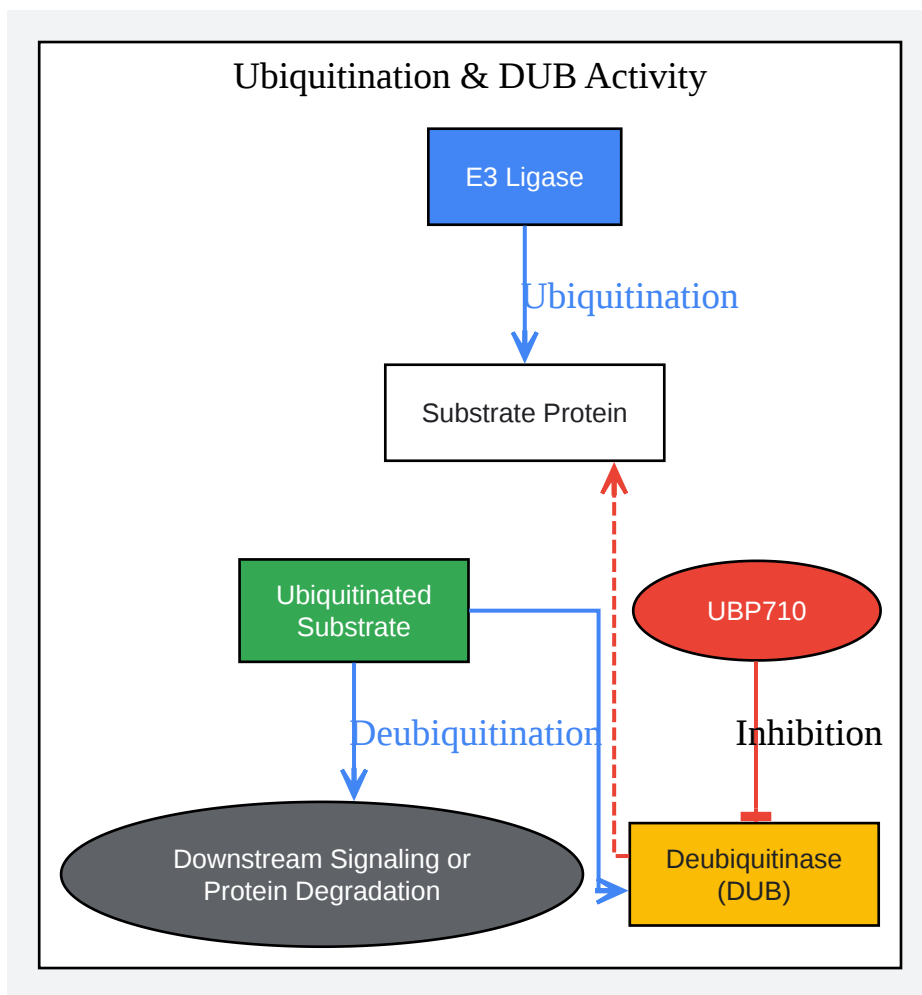
E. Mass Spectrometry and Data Analysis

- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
- Search the raw data against a human protein database using a search engine such as MaxQuant or Proteome Discoverer.
- Specify di-Glycine modification of lysine as a variable modification to identify ubiquitinated peptides.

- Perform label-free quantification to compare protein and peptide abundance between the **UBP710**-treated and control samples.

Visualizations





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